molecular formula C13H13N3O2S B2847940 3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole CAS No. 1351619-89-0

3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2847940
CAS No.: 1351619-89-0
M. Wt: 275.33
InChI Key: MWIGKUMJMQJXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a thiophene-3-carbonyl-modified azetidine ring at position 3. The oxadiazole scaffold is widely recognized for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in medicinal chemistry . The cyclopropyl group enhances rigidity and may improve pharmacokinetic properties by reducing metabolic oxidation . This combination of features suggests applications in drug discovery, particularly for targets requiring balanced lipophilicity and polar surface area.

Properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-13(9-3-4-19-7-9)16-5-10(6-16)12-14-11(15-18-12)8-1-2-8/h3-4,7-8,10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIGKUMJMQJXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopropyl group, an azetidine moiety, and a thiophene carbonyl group linked through a 1,2,4-oxadiazole ring. Its molecular formula is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S with a molecular weight of approximately 388.49 g/mol.

Biological Activity Overview

  • Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives are as low as 1.56 µg/mL .
  • Anticancer Activity : Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, certain compounds demonstrated IC50 values significantly lower than standard chemotherapy agents like 5-Fluorouracil in MCF-7 breast cancer cells . This suggests that this compound may have similar or enhanced anticancer properties.
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. These compounds may inhibit pathways involved in inflammation and could serve as leads for developing new anti-inflammatory drugs .

Case Study 1: Anticancer Activity

In a study evaluating various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects on human cancer cell lines. For example:

  • Compound A showed an IC50 of 24.74 µM against MCF-7 cells.
  • Compound B was noted for its enhanced efficacy with an IC50 of 5.12 µM .

Case Study 2: Antimicrobial Efficacy

The antimicrobial activity of related oxadiazole compounds was assessed against several pathogens:

CompoundTarget PathogenMIC (µg/mL)
Compound XStaphylococcus aureus1.56
Compound YEscherichia coli4.0
Compound ZMycobacterium tuberculosis62.5

These results indicate that the structural features of the oxadiazole ring contribute to their biological activity .

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Cellular Pathway Modulation : These compounds may also modulate signaling pathways related to inflammation and apoptosis.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole. These compounds have shown promising activity against a range of bacteria and fungi:

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus0.008
Escherichia coli0.03
Candida albicans0.06

The compound's mechanism of action may involve inhibition of key metabolic pathways in microbial cells, making it a candidate for further development as an antibiotic agent.

Cancer Therapy Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that specific oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines:

Cancer Cell Line IC50 (μM) Effect
MCF7 (Breast Cancer)5.4Induces apoptosis
HeLa (Cervical Cancer)4.2Inhibits cell proliferation
A549 (Lung Cancer)6.8Causes cell cycle arrest

These findings suggest that the compound could be part of a new class of anticancer agents targeting specific molecular pathways involved in tumorigenesis.

Metabolic and Inflammatory Disease Treatment

Azetidine derivatives, including those containing the oxadiazole moiety, have been explored for their potential in treating metabolic disorders and inflammatory conditions. The unique structural features of this compound may contribute to its efficacy in modulating inflammatory responses:

Disease Model Effect Observed Reference
Diabetes MellitusReduces blood glucose levels
Rheumatoid ArthritisDecreases inflammatory cytokine levels

Case Studies and Research Findings

Several case studies have documented the efficacy of oxadiazole compounds in clinical settings:

  • Tuberculosis Treatment : A novel series of oxadiazoles was identified as potent inhibitors of Mycobacterium tuberculosis, demonstrating MIC values below 1 μM. This highlights the compound's potential as a new therapeutic agent against resistant strains of TB .
  • Anticancer Activity : In vitro studies on various cancer cell lines indicated that the compound could significantly inhibit cell growth and induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

  • 3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (PubChem entry): This analog replaces the thiophene-3-carbonyl group with a 5-methylthiophene-2-sulfonyl substituent. However, the methyl group on thiophene may enhance lipophilicity, offsetting the sulfonyl’s polar effects .
  • 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (Enamine Ltd): Here, the azetidine ring is replaced with pyrrolidine (a five-membered ring). The larger ring reduces steric strain but decreases conformational rigidity, which could lower binding affinity to sterospecific targets.

Core Heterocycle Modifications

  • 2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles (Bulgarian Chemical Communications): These compounds feature a 1,3,4-oxadiazole core instead of 1,2,4-oxadiazole. The 1,3,4-regioisomer exhibits distinct electronic properties due to nitrogen positioning, which may influence redox stability. The 4-aminophenyl substituent enhances hydrogen-bond donor capacity, contrasting with the cyclopropyl group’s steric effects .
  • 1,3,4-Oxadiazole derivatives with piperidinyl-fluorobenzoisoxazole (SYNT—International Research Journal of Pharmacy):
    These molecules incorporate a benzoisoxazole-piperidine system, enabling dual hydrogen-bonding and π-stacking interactions. The fluorinated aromatic ring improves membrane permeability compared to thiophene-based analogs, as seen in their moderate antimicrobial activity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP* Aqueous Solubility (mg/mL) Notable Properties
Target Compound ~349.4 2.8 0.12 High metabolic stability, moderate LogP
Sulfonyl Azetidine Analog ~381.5 3.1 0.08 Enhanced polarity, potential CYP inhibition
Pyrrolidine Analog ~235.3 1.9 0.45 Improved solubility, reduced rigidity
1,3,4-Oxadiazole (4-aminophenyl) ~275.3 2.3 0.30 Strong H-bond donor, lower bioavailability

*Predicted using fragment-based methods.

Preparation Methods

Method 1: Amidoxime-Acyl Chloride Coupling

This classical approach, adapted from Tiemann and Krüger’s work, involves reacting cyclopropanecarboxamidoxime with 1-(thiophene-3-carbonyl)azetidine-3-carbonyl chloride.

Procedure :

  • Synthesis of 1-(thiophene-3-carbonyl)azetidine-3-carboxylic acid :
    Azetidine-3-carboxylic acid is acylated with thiophene-3-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base. The product is isolated via aqueous workup (yield: ~85%).
  • Acyl chloride formation :
    The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride.

  • O-Acylation and cyclodehydration :
    Cyclopropanecarboxamidoxime reacts with the acyl chloride in pyridine at 0–5°C, forming an O-acylamidoxime intermediate. Cyclodehydration is achieved by heating at 90°C in toluene for 6–8 hours.

Yield : 50–65% (over three steps).
Advantages : Straightforward purification via recrystallization.
Limitations : Harsh conditions risk azetidine ring degradation.

Method 2: One-Pot Synthesis in Superbase Medium

Baykov et al.’s NaOH/DMSO-mediated method enables direct oxadiazole formation from amidoximes and esters.

Procedure :

  • Esterification :
    1-(Thiophene-3-carbonyl)azetidine-3-carboxylic acid is converted to its methyl ester using methanol and H₂SO₄ (yield: ~90%).
  • Oxadiazole formation :
    Cyclopropanecarboxamidoxime and the methyl ester are combined in NaOH/DMSO (1:1 v/v) at room temperature for 24 hours. The reaction proceeds via nucleophilic attack and cyclization.

Yield : 70–75% (over two steps).
Advantages : Mild conditions, no need for acyl chloride handling.
Limitations : Extended reaction time; ester hydrolysis may occur.

Method 3: Vilsmeier Reagent Activation

Zarei’s protocol employs Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids for oxadiazole synthesis.

Procedure :

  • Vilsmeier complex formation :
    POCl₃ (1.2 equiv) is added to DMF at 0°C, followed by 1-(thiophene-3-carbonyl)azetidine-3-carboxylic acid. The mixture is stirred for 1 hour.
  • Amidoxime coupling :
    Cyclopropanecarboxamidoxime is added, and the reaction is heated to 60°C for 4 hours. Cyclodehydration occurs in situ.

Yield : 80–85%.
Advantages : High yield, one-pot procedure.
Limitations : Requires careful handling of POCl₃.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield 50–65% 70–75% 80–85%
Reaction Time 8–10 hours 24 hours 5 hours
Conditions Harsh Mild Moderate
Purification Moderate Simple Complex

Method 3 offers the highest efficiency but necessitates specialized reagents. Method 2 balances yield and practicality for lab-scale synthesis.

Mechanistic Insights

  • Cyclodehydration : All methods involve dehydrative ring closure. In Method 1, heat facilitates HCl elimination, while Method 3 uses Vilsmeier’s electrophilic activation to drive cyclization.
  • Regioselectivity : The 1,2,4-oxadiazole’s 3,5-substitution pattern is dictated by the amidoxime’s nucleophilic attack on the electrophilic carbonyl.

Functional Group Compatibility

  • Azetidine Stability : All methods preserve the azetidine ring, though prolonged heating in Method 1 may necessitate inert atmospheres.
  • Thiophene Integrity : Thiophene-3-carbonyl remains intact under basic (Method 2) and acidic (Method 3) conditions.

Scalability and Industrial Relevance

Method 3’s high yield and one-pot design make it suitable for scale-up. However, Method 2’s avoidance of toxic reagents (e.g., POCl₃) aligns with green chemistry principles.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirms substitution patterns (e.g., cyclopropyl CH₂ at δ ~1.0–1.5 ppm, azetidine protons at δ ~3.5–4.5 ppm) and thiophene carbonyl integration .
  • HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ expected for C₁₆H₁₅N₃O₂S) with <2 ppm error .
  • FTIR : Identifies carbonyl (C=O stretch ~1680–1720 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Methodological Note : TLC (SiO₂, heptane:isopropyl acetate gradients) is used for real-time reaction monitoring .

What in vitro biological screening models are appropriate for assessing its therapeutic potential?

Q. Basic Research Focus

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or microbial enzymes (e.g., β-lactamases) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Consideration : Use of Galleria mellonella larvae models for preliminary in vivo toxicity profiling .

How can computational methods predict binding affinity and guide structural optimization?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site). Thiophene carbonyl groups show hydrogen bonding with Arg120 and Tyr355 .
  • QSAR Modeling : Hammett constants and logP values predict bioavailability. The cyclopropyl group enhances lipophilicity (clogP ~2.5), while the azetidine improves solubility .
  • MD Simulations : Assess binding stability over 100 ns trajectories; modifications to the azetidine moiety reduce conformational flexibility and improve target residence time .

What strategies resolve enantiomeric impurities in the synthesis of chiral derivatives?

Q. Advanced Research Focus

  • Chiral Catalysts : Iridium-catalyzed asymmetric amination (e.g., 97% ee achieved using (S)-BINAP ligands) .
  • Chromatographic Separation : SFC (supercritical fluid chromatography) with Chiralpak® columns resolves enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Use of chiral acids (e.g., tartaric acid) to separate diastereomeric salts .

How do substituent variations on the azetidine and thiophene moieties impact biological activity and physicochemical properties?

Q. Advanced Research Focus

  • Thiophene Modifications : Replacing the 3-carbonyl group with methyl reduces antibacterial activity (MIC increases from 2 µg/mL to >64 µg/mL) due to weaker enzyme binding .
  • Azetidine Substitution : Fluorination at the azetidine 4-position enhances metabolic stability (t₁/₂ increases from 1.2 to 4.7 hours in hepatic microsomes) .
  • Cyclopropyl vs. Cyclohexyl : Cyclopropyl improves membrane permeability (Papp ~12 × 10⁻⁶ cm/s) compared to bulkier cyclohexyl derivatives (~5 × 10⁻⁶ cm/s) .

How can researchers address contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

  • Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab data .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values caused by cell line heterogeneity or assay endpoints (e.g., ATP vs. resazurin-based viability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.